Technical Monograph: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Technical Monograph: 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Executive Summary & Identification
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a critical heterocyclic scaffold used primarily in medicinal chemistry as a fragment for kinase inhibitors, Factor Xa inhibitors, and more recently, Carbonic Anhydrase (CA) inhibitors.[1] Its structural duality—offering both hydrogen bond donor and acceptor sites within the pyrazole core—makes it a versatile pharmacophore for fragment-based drug discovery (FBDD).[1][2]
This guide provides a definitive technical breakdown of the compound, resolving common isomer confusion, detailing a robust synthesis protocol, and outlining its biological relevance.[1][2]
Chemical Identity Table[1][2][3][4]
| Property | Specification |
| CAS Number | 1397187-17-5 |
| IUPAC Name | 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide |
| Molecular Formula | C₁₀H₈ClN₃O |
| Molecular Weight | 221.64 g/mol |
| SMILES | NC(=O)C1=CC(C2=CC=CC(Cl)=C2)=NN1 |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low) |
| pKa (Calc) | ~11.5 (NH of pyrazole), ~14 (Amide) |
Critical Isomer Note: In solution, 1H-pyrazoles undergo annular tautomerism.[1][2] The 3-substituted and 5-substituted forms often interconvert rapidly.[1][2] However, for CAS registration and solid-state characterization, the specific tautomer 1397187-17-5 is designated as the 5-carboxamide form.[1][2] Researchers must be aware that N-alkylation will lock the tautomer, drastically altering biological activity.[1][2]
Synthesis Strategy & Protocol
The most reliable route to 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide avoids the ambiguity of direct functionalization by building the pyrazole ring from acyclic precursors.[1][2]
Retrosynthetic Analysis
The pyrazole core is constructed via a [3+2] cyclization strategy.[1][2] The key intermediate is a 1,3-diketone (or equivalent keto-ester), formed by the Claisen condensation of 3'-chloroacetophenone with diethyl oxalate.[1][2]
Validated Experimental Protocol
Step 1: Claisen Condensation
-
Reagents: 3'-Chloroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt) (1.5 eq), Ethanol (anhydrous).[1][2]
-
Procedure:
-
Dissolve NaOEt in anhydrous ethanol under N₂ atmosphere.
-
Add 3'-chloroacetophenone dropwise at 0°C.
-
Add diethyl oxalate slowly to maintain temperature <10°C.[1][2]
-
Allow to warm to room temperature (RT) and reflux for 4 hours.
-
Checkpoint: The solution should turn dark yellow/orange, indicating enolate formation.[1][2]
-
Workup: Acidify with 1M HCl to precipitate the diketoester intermediate (ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate). Filter and dry.[1][2][3]
-
Step 2: Cyclization with Hydrazine
-
Reagents: Diketoester intermediate (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.[1][2]
-
Procedure:
Step 3: Amidation (The "Direct" Method) [1][2]
-
Reagents: Pyrazole ester (from Step 2), 7N Ammonia in Methanol (excess).
-
Procedure:
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from acetophenone precursor to final carboxamide.
Biological Applications & SAR Logic[1][2]
Carbonic Anhydrase (CA) Inhibition
Recent studies (see Reference 1) have highlighted pyrazole-carboxamides as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms.[1][2] The sulfonamide moiety is typically the primary zinc-binding group (ZBG), but the carboxamide scaffold provides secondary interactions within the active site, improving selectivity for hCA II (associated with glaucoma and edema) over hCA I.[1][2]
Kinase & Factor Xa Scaffolds
The 3-aryl-pyrazole-5-carboxamide motif mimics the adenosine ring of ATP, allowing it to function as a hinge-binder in various kinase inhibitors.[1][2]
-
Mechanism: The amide nitrogen (donor) and the pyrazole nitrogen (acceptor) form a bidentate hydrogen bond network with the kinase hinge region.[1][2]
-
Scaffold Hopping: This structure is often used to replace more lipophilic cores to improve metabolic stability (lower LogP).[1][2]
Toxicity & Safety Warning
While the 1H-pyrazole (unsubstituted N) is generally well-tolerated, N-methylated derivatives of this scaffold have shown unexpected acute mammalian toxicity due to mitochondrial respiration inhibition (Reference 2).[1][2]
-
Safety Protocol: When modifying this scaffold, avoid small alkyl groups on the pyrazole nitrogen unless necessary for potency. Always screen for mitochondrial toxicity early in the lead optimization phase.[1][2]
Mechanism of Action Diagram
Figure 2: Mechanism of action and critical safety consideration for the pyrazole-carboxamide scaffold.
Quality Control & Analytical Standards
To ensure the integrity of experimental results, the synthesized compound must meet the following criteria:
-
Purity: >98% by HPLC (254 nm).
-
1H NMR (DMSO-d6, 400 MHz):
-
Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1][2]
References
-
Preston, S., et al. (2021).[1][2][4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1][2] Journal of Medicinal Chemistry, 64(1), 840-844.[1][2][4] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2024).[1][2] Synthesis and biological evaluation of novel pyrazole-carboxamides. Retrieved from [Link]
Sources
- 1. (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide | C19H17ClN6O2 | CID 52919826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. tcgls.com [tcgls.com]
